1-(3-Chlorobenzyl)-3'-(4-ethoxyphenyl)spiro[indoline-3,2'-thiazolidine]-2,4'-dione 1',1'-dioxide
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Overview
Description
1-(3-Chlorobenzyl)-3’-(4-ethoxyphenyl)spiro[indoline-3,2’-thiazolidine]-2,4’-dione 1’,1’-dioxide is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom
Preparation Methods
The synthesis of 1-(3-Chlorobenzyl)-3’-(4-ethoxyphenyl)spiro[indoline-3,2’-thiazolidine]-2,4’-dione 1’,1’-dioxide typically involves multi-step organic reactions. Here is a general outline of the synthetic route:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-chlorobenzyl chloride, 4-ethoxyaniline, and thiazolidine-2,4-dione.
Formation of Indoline Derivative: The first step involves the reaction of 4-ethoxyaniline with an appropriate reagent to form the indoline derivative.
Spirocyclization: The indoline derivative is then reacted with thiazolidine-2,4-dione under specific conditions to form the spiro compound.
Functional Group Introduction:
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
1-(3-Chlorobenzyl)-3’-(4-ethoxyphenyl)spiro[indoline-3,2’-thiazolidine]-2,4’-dione 1’,1’-dioxide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 3-chlorobenzyl group, with nucleophiles such as amines or thiols.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding hydrolysis products.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pH conditions.
Scientific Research Applications
1-(3-Chlorobenzyl)-3’-(4-ethoxyphenyl)spiro[indoline-3,2’-thiazolidine]-2,4’-dione 1’,1’-dioxide has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new spiro compounds with potential biological activity.
Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(3-Chlorobenzyl)-3’-(4-ethoxyphenyl)spiro[indoline-3,2’-thiazolidine]-2,4’-dione 1’,1’-dioxide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in biological processes.
Pathways: It may modulate signaling pathways related to cell growth, apoptosis, or inflammation, leading to its observed biological effects.
Comparison with Similar Compounds
1-(3-Chlorobenzyl)-3’-(4-ethoxyphenyl)spiro[indoline-3,2’-thiazolidine]-2,4’-dione 1’,1’-dioxide can be compared with other similar spiro compounds:
Spiro[indoline-3,2’-thiazolidine]-2,4’-dione Derivatives: These compounds share the spiro linkage and may have similar biological activities but differ in their functional groups and specific properties.
Spirooxindoles: These compounds feature a spiro linkage between an oxindole and another ring, and are known for their diverse biological activities.
Spirocyclic Compounds: A broader class of compounds with spiro linkages, which may include various heterocycles and exhibit a wide range of chemical and biological properties.
The uniqueness of 1-(3-Chlorobenzyl)-3’-(4-ethoxyphenyl)spiro[indoline-3,2’-thiazolidine]-2,4’-dione 1’,1’-dioxide lies in its specific combination of functional groups and the resulting chemical and biological properties.
Properties
IUPAC Name |
1'-[(3-chlorophenyl)methyl]-3-(4-ethoxyphenyl)-1,1-dioxospiro[1,3-thiazolidine-2,3'-indole]-2',4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21ClN2O5S/c1-2-33-20-12-10-19(11-13-20)28-23(29)16-34(31,32)25(28)21-8-3-4-9-22(21)27(24(25)30)15-17-6-5-7-18(26)14-17/h3-14H,2,15-16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSQGMDAAJRWTLF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=O)CS(=O)(=O)C23C4=CC=CC=C4N(C3=O)CC5=CC(=CC=C5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21ClN2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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